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Compound of Interest

Compound Name: 1-Boc-3-pyrrolidinol

Cat. No.: B027676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Boc-3-
pyrrolidinol (tert-butyl 3-hydroxypyrrolidine-1-carboxylate), a key chiral building block in

pharmaceutical synthesis. The following sections detail its characteristic Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Spectroscopic Data Summary
The structural features of 1-Boc-3-pyrrolidinol have been elucidated using various

spectroscopic techniques. The quantitative data are summarized in the tables below for ease of

reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the proton and carbon framework of the molecule. Spectra are

typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal

standard.

Table 1: ¹H NMR Spectroscopic Data for 1-Boc-3-pyrrolidinol (500 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b027676?utm_src=pdf-interest
https://www.benchchem.com/product/b027676?utm_src=pdf-body
https://www.benchchem.com/product/b027676?utm_src=pdf-body
https://www.benchchem.com/product/b027676?utm_src=pdf-body
https://www.benchchem.com/product/b027676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.45 m 1H CH-OH

3.56 - 3.30 m 3H N-CH₂ (ring)

3.23 dd 1H N-CH (ring)

~2.07 m 1H CH₂ (ring)

~1.89 m 1H CH₂ (ring)

1.46 s 9H C(CH₃)₃

Note: The hydroxyl proton (-OH) often appears as a broad singlet and its chemical shift can

vary depending on concentration and sample purity.

Table 2: ¹³C NMR Spectroscopic Data for 1-Boc-3-pyrrolidinol (126 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

154.8 C=O (Boc)

79.3 C(CH₃)₃ (Boc)

70.4 CH-OH

54.2 N-CH₂

44.1 N-CH₂

34.5 CH₂

28.6 C(CH₃)₃ (Boc)

Note: Assignments are based on typical chemical shifts for similar functional groups. Due to the

presence of rotamers around the N-Boc bond, some peaks may appear broadened.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
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Table 3: FT-IR Spectroscopic Data for 1-Boc-3-pyrrolidinol

Wavenumber (νₘₐₓ, cm⁻¹) Intensity Assignment

3428 Strong, Broad O-H Stretch (Alcohol)

2971, 2872 Medium-Strong C-H Stretch (Aliphatic)

1692 Strong
C=O Stretch (Carbamate, Boc

group)

1478 Medium C-H Bend

1366 Medium C-H Bend

1169 Strong C-O Stretch

1109 Strong C-N Stretch

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information on the

fragmentation patterns of the molecule. Electrospray ionization (ESI) is a common technique

used for this compound.

Table 4: Mass Spectrometry Data for 1-Boc-3-pyrrolidinol

m/z Ion Notes

188.13 [M+H]⁺ Protonated molecular ion

187.12 [M]⁺
Molecular ion (often low

abundance)

132.09 [M-C₄H₈+H]⁺
Loss of isobutylene from the

Boc group

88.07 [M-Boc+H]⁺ Loss of the entire Boc group

Experimental Protocols
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The following sections provide detailed methodologies for the spectroscopic analyses cited in

this guide.

NMR Spectroscopy Protocol
Objective: To determine the proton and carbon chemical environments of the molecule.[1]

Instrumentation: A 500 MHz NMR spectrometer for ¹H NMR and a 126 MHz spectrometer for

¹³C NMR.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 1-Boc-3-pyrrolidinol in 0.6-0.7

mL of deuterated chloroform (CDCl₃).[1] Add a small amount of tetramethylsilane (TMS) to

serve as an internal reference.

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR

spectra at room temperature. For ¹³C NMR, proton decoupling is used to simplify the

spectrum.

Data Processing: Process the raw data by applying a Fourier transform. Reference the ¹H

spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm or TMS at 0 ppm. Reference

the ¹³C spectrum to the solvent peak of CDCl₃ at 77.16 ppm. Integrate the signals in the ¹H

spectrum to determine the relative number of protons.

FT-IR Spectroscopy Protocol
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR)

accessory.

Procedure (ATR Method):

Sample Preparation: Place a small amount of solid 1-Boc-3-pyrrolidinol directly onto the

ATR crystal. Ensure good contact between the sample and the crystal.

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
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Data Processing: The resulting spectrum is presented as transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile. Further dilute this solution to an appropriate

concentration (e.g., 10-100 µg/mL) with the same solvent.

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass

spectrum, typically in positive ion mode, over a relevant m/z range (e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak ([M]⁺) and/or the protonated molecular ion

peak ([M+H]⁺) to confirm the molecular weight. Analyze the major fragment ions to

understand the molecule's fragmentation pathways. The primary fragmentation is often the

loss of the labile tert-butoxycarbonyl (Boc) group.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural characterization of an

organic compound like 1-Boc-3-pyrrolidinol using the spectroscopic methods described.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b027676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample

Spectroscopic Methods

Derived Information

Conclusion

1-Boc-3-pyrrolidinol

NMR Spectroscopy
(¹H, ¹³C)

FT-IR Spectroscopy Mass Spectrometry

Carbon-Hydrogen Framework
Connectivity

Functional Groups
(e.g., -OH, C=O, C-N)

Molecular Weight
Fragmentation Pattern

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 1-Boc-3-pyrrolidinol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027676#spectroscopic-data-of-1-boc-3-pyrrolidinol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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